Balixafortide
Overview
Description
Balixafortide is a synthetic cyclic peptide that acts as a potent and selective antagonist of the chemokine receptor CXCR4. This compound has shown high affinity for the human CXCR4 receptor in pre-clinical studies and is currently being investigated for its potential in treating metastatic breast cancer . The compound is particularly noted for its ability to inhibit angiogenesis and metastasis, activate immunosurveillance, and enhance chemosensitization .
Mechanism of Action
Target of Action
Balixafortide, also known as POL6326, is a potent, selective antagonist of the chemokine receptor CXCR4 . The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that regulates both cancer and immune system cells .
Mode of Action
This compound interacts with its primary target, CXCR4, by binding to it with high affinity . This binding inhibits the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α), disrupting the signaling pathways that promote cancer cell proliferation, survival, and migration .
Biochemical Pathways
The CXCR4/SDF-1α axis plays a crucial role in the homing and retention of hematopoietic stem cells in the bone marrow. By antagonizing CXCR4, this compound disrupts this axis, leading to the mobilization of these cells into the peripheral blood . In the context of cancer, the CXCR4/SDF-1α axis is often hijacked by tumor cells to promote growth, survival, and metastasis. Therefore, blocking this pathway with this compound can have anti-tumor effects .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of angiogenesis and metastasis, activation of immunosurveillance, and chemo-sensitization . In clinical trials, this compound has shown encouraging safety and efficacy data when used in combination with eribulin in patients with human epidermal growth factor receptor 2 negative (HER2-) metastatic breast cancer .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the level of CXCR4 expression in tumor cells can impact the effectiveness of this compound. High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer . Additionally, the presence of other medications, such as eribulin or paclitaxel, can also influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Balixafortide interacts with the chemokine receptor CXCR4, inhibiting its function . This interaction plays a crucial role in various biochemical reactions, particularly those involved in cancer progression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the CXCR4 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CXCR4 receptor and inhibiting its function . This can lead to changes in gene expression and can influence the activity of various enzymes and proteins within the cell .
Preparation Methods
Balixafortide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production methods for this compound would likely involve scaling up the SPPS process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade material.
Chemical Reactions Analysis
Balixafortide undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. Some of the key reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at its methionine residues, which can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions can take place at specific amino acid residues, allowing for the modification of the peptide’s properties.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure the stability of the peptide. The major products formed from these reactions are typically modified versions of this compound with altered functional groups or peptide bonds .
Scientific Research Applications
Balixafortide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying peptide synthesis, modification, and interactions with receptors.
Biology: The compound is used to investigate the role of the CXCR4 receptor in various biological processes, including cell migration, immune response, and cancer metastasis.
Medicine: This compound is being explored as a therapeutic agent for metastatic breast cancer, where it has shown potential in combination with other chemotherapeutic agents like eribulin
Comparison with Similar Compounds
Balixafortide is unique among CXCR4 antagonists due to its high selectivity and potency. Similar compounds include:
Plerixafor: Another CXCR4 antagonist used for stem cell mobilization in patients with non-Hodgkin’s lymphoma and multiple myeloma.
AMD3100: A bicyclam molecule that also targets the CXCR4 receptor and is used in stem cell mobilization.
This compound’s uniqueness lies in its cyclic peptide structure, which provides enhanced stability and selectivity compared to other CXCR4 antagonists .
Properties
IUPAC Name |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQJZAVFWOOBF-WBMPNIIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H118N24O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051366-32-5 | |
Record name | Balixafortide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balixafortide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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